N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide

Catalog No.
S538294
CAS No.
M.F
C25H24F3N3O6S2
M. Wt
583.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-diox...

Product Name

N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide

IUPAC Name

N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C25H24F3N3O6S2

Molecular Weight

583.6 g/mol

InChI

InChI=1S/C25H24F3N3O6S2/c1-24(11-3-2-4-12-24)15-30-22(32)21(38-23(30)33)13-16-5-7-17(8-6-16)29-39(36,37)18-9-10-20(31(34)35)19(14-18)25(26,27)28/h5-10,13-14,29H,2-4,11-12,15H2,1H3/b21-13-

InChI Key

FANMQRSNMHKZCR-BKUYFWCQSA-N

SMILES

O=S(C1=CC=C([N+]([O-])=O)C(C(F)(F)F)=C1)(NC2=CC=C(/C=C(SC(N3CC4(C)CCCCC4)=O)/C3=O)C=C2)=O

solubility

Soluble in DMSO

Synonyms

OSU-53; OSU53; OSU 53

Canonical SMILES

CC1(CCCCC1)CN2C(=O)C(=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F)SC2=O

Isomeric SMILES

CC1(CCCCC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F)/SC2=O

The exact mass of the compound N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide is 583.1059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

583.10586233 g/mol

Monoisotopic Mass

583.10586233 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Trikha P, Plews RL, Stiff A, Gautam S, Hsu V, Abood D, Wesolowski R, Landi I, Mo X, Phay J, Chen CS, Byrd J, Caligiuri M, Tridandapani S, Carson W. Targeting myeloid-derived suppressor cells using a novel adenosine monophosphate-activated protein kinase (AMPK) activator. Oncoimmunology. 2016 Jul 25;5(9):e1214787. eCollection 2016. PubMed PMID: 27757311; PubMed Central PMCID: PMC5048767.
2: Plews RL, Mohd Yusof A, Wang C, Saji M, Zhang X, Chen CS, Ringel MD, Phay JE. A novel dual AMPK activator/mTOR inhibitor inhibits thyroid cancer cell growth. J Clin Endocrinol Metab. 2015 May;100(5):E748-56. doi: 10.1210/jc.2014-1777. Epub 2015 Feb 24. PubMed PMID: 25710562; PubMed Central PMCID: PMC4422890.
3: Chou CC, Lee KH, Lai IL, Wang D, Mo X, Kulp SK, Shapiro CL, Chen CS. AMPK reverses the mesenchymal phenotype of cancer cells by targeting the Akt-MDM2-Foxo3a signaling axis. Cancer Res. 2014 Sep 1;74(17):4783-95. doi: 10.1158/0008-5472.CAN-14-0135. Epub 2014 Jul 3. Erratum in: Cancer Res. 2018 Jun 15;78(12 ):3401. PubMed PMID: 24994714; PubMed Central PMCID: PMC4155002.
4: Lee KH, Hsu EC, Guh JH, Yang HC, Wang D, Kulp SK, Shapiro CL, Chen CS. Targeting energy metabolic and oncogenic signaling pathways in triple-negative breast cancer by a novel adenosine monophosphate-activated protein kinase (AMPK) activator. J Biol Chem. 2011 Nov 11;286(45):39247-58. doi: 10.1074/jbc.M111.264598. Epub 2011 Sep 14. PubMed PMID: 21917926; PubMed Central PMCID: PMC3234749.

Explore Compound Types